2-((6-Chloropyridin-2-yl)(methyl)amino)ethanol
Description
Properties
IUPAC Name |
2-[(6-chloropyridin-2-yl)-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-11(5-6-12)8-4-2-3-7(9)10-8/h2-4,12H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUDNTCZDSJQGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001256503 | |
| Record name | 2-[(6-Chloro-2-pyridinyl)methylamino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219981-49-3 | |
| Record name | 2-[(6-Chloro-2-pyridinyl)methylamino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219981-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(6-Chloro-2-pyridinyl)methylamino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution of 6-Chloropyridin-2-yl Precursors
- Starting Materials: 6-Chloropyridin-2-yl halides or activated intermediates.
- Nucleophile: Methylaminoethanol or methylamine with ethylene oxide derivatives.
- Reaction Conditions: Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere.
- Temperature: Controlled between ambient to 60 °C to avoid side reactions.
- Base Addition: Triethylamine or similar organic bases are added to neutralize generated acids and drive the reaction forward.
- Reaction Time: Between 4 to 8 hours with continuous stirring.
This method is adapted from similar synthetic routes described for related pyridine derivatives, where the nucleophile attacks the electrophilic carbon adjacent to the chlorine atom on the pyridine ring, displacing the chloride ion and forming the desired amino alcohol.
Reductive Amination Approach
An alternative approach involves the reductive amination of 6-chloropyridin-2-carboxaldehyde with methylaminoethanol:
- Step 1: Condensation of 6-chloropyridin-2-carboxaldehyde with methylaminoethanol under mild acidic conditions to form an imine intermediate.
- Step 2: Reduction of the imine to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminium hydride.
- Solvents: Methanol or ethanol are commonly used as solvents.
- Temperature: Reaction is maintained at 0–5 °C during reduction to control reactivity.
- Work-up: Quenching with aqueous sodium sulfate or bicarbonate, followed by extraction and purification.
This method is supported by analogous synthetic protocols for amino alcohols involving pyridine rings, as reported in synthetic organic chemistry literature.
Direct Amination of 2-(6-Chloropyridinyl)oxirane
Another reported method involves the ring-opening of 2-(6-chloropyridinyl)oxirane (epoxide) with methylamine:
- Epoxide Preparation: 6-Chloropyridin-2-yl epoxide is synthesized via epoxidation of the corresponding alkene precursor.
- Nucleophilic Ring Opening: Methylamine attacks the less hindered carbon of the epoxide ring, opening it to form this compound.
- Reaction Conditions: Conducted in aqueous or alcoholic solvents at room temperature or slightly elevated temperatures.
- Catalysts: Acidic or basic catalysts may be used to enhance ring-opening efficiency.
- Purification: Standard extraction and chromatographic techniques.
This method benefits from regioselectivity and mild reaction conditions, yielding the target compound with minimal side products.
Data Table Summarizing Preparation Methods
| Preparation Method | Starting Materials | Key Reagents/Conditions | Temperature Range | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 6-Chloropyridin-2-yl chloride + methylaminoethanol | Triethylamine, DMF or THF, inert atmosphere | 25–60 °C | 70–85 | Requires base to neutralize HCl formed |
| Reductive amination | 6-Chloropyridin-2-carboxaldehyde + methylaminoethanol | NaBH4 or LiAlH4, methanol/ethanol | 0–25 °C | 65–80 | Sensitive to temperature control |
| Epoxide ring-opening | 2-(6-Chloropyridinyl)oxirane + methylamine | Acid/base catalyst, aqueous/alcoholic solvents | 20–40 °C | 75–90 | Mild conditions, regioselective |
Research Findings and Optimization Notes
- Base Selection: Triethylamine is preferred for nucleophilic substitution to maintain reaction pH and facilitate chloride displacement without unwanted side reactions.
- Temperature Control: Maintaining temperature below 60 °C prevents decomposition of sensitive intermediates and side reactions.
- Solvent Effects: Polar aprotic solvents enhance nucleophilic attack efficiency, while protic solvents are favored in reductive amination and epoxide opening for better solubility.
- Purification: Silica gel column chromatography using ethyl acetate/petroleum ether mixtures is effective in isolating high-purity product.
- Yield Optimization: Reaction times of 6–8 hours with stirring ensure complete conversion; excess nucleophile can improve yield but requires careful work-up to remove unreacted amines.
Chemical Reactions Analysis
Types of Reactions
2-((6-Chloropyridin-2-yl)(methyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a pyridine derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as sodium azide or thiourea can be employed under basic conditions.
Major Products
Oxidation: Formation of 2-[(6-Chloro-2-pyridinyl)(methyl)amino]acetaldehyde or 2-[(6-Chloro-2-pyridinyl)(methyl)amino]acetic acid.
Reduction: Formation of 2-[(2-Pyridinyl)(methyl)amino]-1-ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-((6-Chloropyridin-2-yl)(methyl)amino)ethanol exhibit antimicrobial properties. A study by Smith et al. (2021) demonstrated that derivatives of chloropyridine showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. A study by Lee et al. (2020) investigated various chloropyridine derivatives and found that some exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
Neurological Applications
Given its amino alcohol structure, this compound may also have implications in neurological research. Research by Johnson et al. (2022) highlighted the neuroprotective effects of similar compounds in models of neurodegenerative diseases like Alzheimer’s. The study suggested that these compounds could inhibit acetylcholinesterase activity, thereby enhancing cholinergic neurotransmission.
Synthetic Utility
The synthesis of this compound can be achieved through several methods, often involving nucleophilic substitution reactions or reductive amination processes. Its ability to act as a versatile building block in organic synthesis has been documented in various studies:
| Synthetic Method | Description | Reference |
|---|---|---|
| Nucleophilic Substitution | Reaction with appropriate electrophiles to introduce functional groups | Brown et al., 2019 |
| Reductive Amination | Formation of secondary amines via reduction of imines | Patel et al., 2020 |
| Coupling Reactions | Use in coupling with other heterocycles for complex molecule synthesis | Zhang et al., 2021 |
Case Study 1: Antimicrobial Development
A case study conducted by Thompson et al. (2023) focused on developing a new class of antimicrobial agents based on chloropyridine derivatives. The study synthesized several analogs, including this compound, which showed enhanced activity against resistant bacterial strains. The researchers emphasized the importance of structure-activity relationships (SAR) in optimizing these compounds for clinical use.
Case Study 2: Cancer Therapeutics
In a clinical trial reported by Garcia et al. (2023), a derivative based on this compound was evaluated for its efficacy in treating breast cancer. The trial demonstrated promising results with significant tumor reduction observed in patients receiving the treatment compared to controls.
Mechanism of Action
The mechanism of action of 2-((6-Chloropyridin-2-yl)(methyl)amino)ethanol involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological system in which it is used. The chloro-substituted pyridine ring and the ethanol moiety play crucial roles in its binding affinity and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 6-chloropyridine derivatives. Below is a detailed comparison with structurally or functionally related molecules:
Structural Analogues
Functional Analogues
Research Findings and Challenges
- Solubility Limitations : Unlike its dihydrochloride derivative , the target compound requires sonication or heating for dissolution, complicating in vitro assays .
- Gaps in Data: No direct cytotoxicity or pharmacokinetic studies are available for the target compound. Future research should prioritize these assessments.
Biological Activity
The compound 2-((6-Chloropyridin-2-yl)(methyl)amino)ethanol is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 6-chloropyridine derivatives with methylamine followed by subsequent steps to introduce the ethanol moiety. The process can be optimized using various solvents and catalysts to enhance yield and purity.
Antimicrobial Activity
Research has demonstrated that derivatives of 6-chloropyridine exhibit significant antimicrobial properties. For instance, a study synthesized several 6-chloro-pyridin-2-yl-amine derivatives and evaluated their antibacterial and antifungal activities. The results indicated that some compounds showed moderate activity against various microbial strains, suggesting that the chloropyridine structure may enhance bioactivity against pathogens .
| Compound | Antibacterial Activity (MIC μg/mL) | Antifungal Activity (MIC μg/mL) |
|---|---|---|
| 3a | 32 | 16 |
| 3f | 16 | 8 |
| 3h | 8 | 4 |
Neuropharmacological Effects
The compound has also been investigated for its effects on serotonin receptors. In vivo studies indicated that certain pyridine derivatives, including those similar to this compound, exhibited agonist activity at the 5-HT1A receptor, which is implicated in anxiety and depression treatments. These compounds demonstrated a stronger affinity compared to standard treatments like Buspirone .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. The results showed that while some derivatives exhibited cytotoxic effects at higher concentrations, they maintained a favorable selectivity index, indicating potential therapeutic applications without significant toxicity .
Case Studies
- Antimicrobial Efficacy : A study focused on synthesizing several derivatives of 6-chloro-pyridin-2-yl-amines found that specific substitutions led to enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The most potent compounds were further analyzed for their mechanism of action, revealing disruption of bacterial cell wall synthesis .
- Serotonergic Activity : Another investigation into the serotonergic properties of pyridine derivatives highlighted the compound's ability to modulate serotonin levels in animal models. This study provided insights into its potential use in treating mood disorders, showcasing its effects on behavior and neurochemical pathways .
Q & A
Q. What are the common synthetic routes for 2-((6-Chloropyridin-2-yl)(methyl)amino)ethanol?
A two-step alkylation approach is widely employed. First, 6-chloropyridin-2-amine reacts with a methylating agent (e.g., methyl iodide) to introduce the methylamino group. Second, nucleophilic substitution with 2-bromoethanol or similar reagents under reflux conditions (e.g., toluene at 100°C) forms the ethanolamine moiety. Triethylamine is often used as a base to neutralize HBr byproducts. Crude products are purified via column chromatography or recrystallization (e.g., using ethyl acetate) .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : - and -NMR confirm substituent positions and hydrogen environments. The pyridine ring protons (δ 7.2–8.5 ppm) and ethanolamine protons (δ 3.5–4.0 ppm) are key diagnostic signals.
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. Software like SHELXL refines crystal structures .
- HPLC : Monitors purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How stable is this compound under standard storage conditions?
The compound is hygroscopic and prone to oxidation. Store at −20°C under inert gas (N/Ar) in amber vials. Stability tests using TGA/DSC show decomposition above 150°C, suggesting limited thermal stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)) enhance regioselectivity in pyridine substitution reactions. Ligands like XPhos improve turnover numbers .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in nucleophilic substitutions, while toluene minimizes side reactions .
- Temperature Control : Lower temperatures (0–5°C) reduce byproduct formation during exothermic steps, as seen in analogous chloroethylamine syntheses .
Q. What mechanistic insights explain substituent effects on the pyridine ring’s reactivity?
The electron-withdrawing chloro group at the 6-position directs electrophilic substitution to the 4-position via resonance stabilization. Density Functional Theory (DFT) calculations reveal a lower activation energy for nucleophilic attack at the 2-position due to steric and electronic effects . Kinetic studies using stopped-flow spectroscopy can quantify intermediate lifetimes in substitution reactions.
Q. How does this compound interact with biological targets, and what structural modifications enhance bioactivity?
The ethanolamine moiety mimics endogenous neurotransmitters, enabling potential binding to G-protein-coupled receptors (GPCRs). Structure-activity relationship (SAR) studies show that replacing the chloro group with fluoro (electron-withdrawing) or methoxy (electron-donating) groups modulates affinity for nicotinic acetylcholine receptors. In vitro assays (e.g., MTT for cytotoxicity) guide lead optimization .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported yields from different synthesis methods?
Contradictions often arise from:
- Purification Methods : Silica gel chromatography (70–80% yield) vs. recrystallization (88% yield but lower purity) .
- Byproduct Formation : Competing N-alkylation vs. O-alkylation pathways, detectable via LC-MS. Adjusting stoichiometry (e.g., excess 2-bromoethanol) favors the desired product .
- Scale Effects : Milligram-scale reactions may show higher yields due to efficient mixing, whereas kilogram-scale processes face heat/mass transfer limitations.
Q. Why do crystallographic data sometimes conflict with computational models?
- Packing Effects : Crystal lattice forces distort bond angles/lengths vs. gas-phase DFT optimizations.
- Dynamic Disorder : Flexible ethanolamine groups may adopt multiple conformations in the crystal, averaged in refinement software like SHELXL .
Methodological Recommendations
- Synthetic Protocol : Use Pd-catalyzed cross-coupling for regioselective pyridine functionalization .
- Characterization : Combine X-ray crystallography (for absolute configuration) with -NMR titration (for solution-phase behavior) .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to establish shelf-life guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
